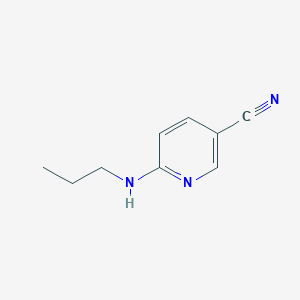![molecular formula C15H22N2O2 B13988398 4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one CAS No. 66842-72-6](/img/structure/B13988398.png)
4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7,9-tetramethyl- is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and drugs, playing crucial roles in cell biology and exhibiting a wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7,9-tetramethyl-, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might include additional steps to introduce the hydroxy and tetramethyl groups.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .
化学反応の分析
Types of Reactions
Indole derivatives undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles.
Reduction: Reduction reactions can convert indole derivatives to tetrahydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives typically yields oxindoles, while reduction can produce tetrahydroindoles .
科学的研究の応用
5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7,9-tetramethyl- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling and interactions.
Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Indole: The parent compound of many derivatives.
Oxindole: An oxidized form of indole.
Tetrahydroindole: A reduced form of indole.
特性
CAS番号 |
66842-72-6 |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC名 |
4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one |
InChI |
InChI=1S/C15H22N2O2/c1-15(2)5-9-13(11(18)6-15)14-10(17(9)4)7-16(3)8-12(14)19/h12,19H,5-8H2,1-4H3 |
InChIキー |
YVRHPUSRCNBYDN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(=O)C1)C3=C(N2C)CN(CC3O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


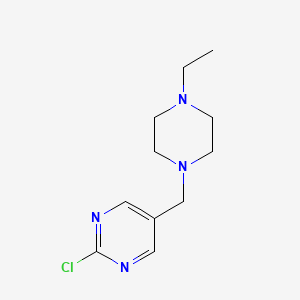
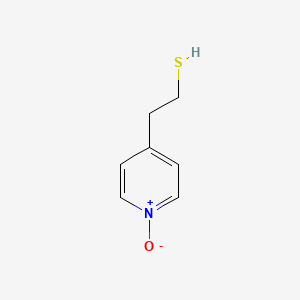

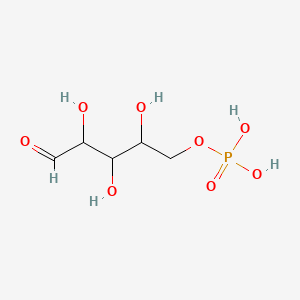
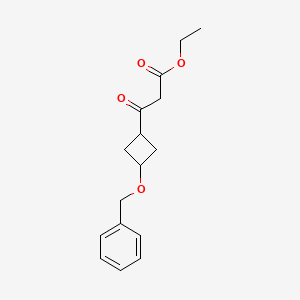

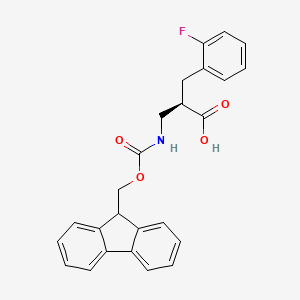
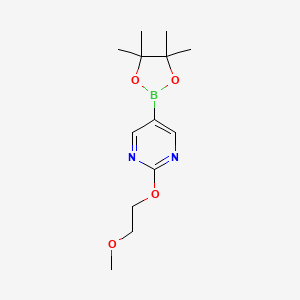

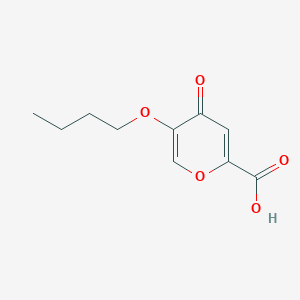
![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
![1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine](/img/structure/B13988383.png)
![Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13988384.png)
